molecular formula C7H11Cl2N5 B3101516 Pyridine-2,6-dicarboximidamide;dihydrochloride CAS No. 1394382-56-9

Pyridine-2,6-dicarboximidamide;dihydrochloride

Cat. No.: B3101516
CAS No.: 1394382-56-9
M. Wt: 236.1 g/mol
InChI Key: YLMVDWSPWFNTRJ-UHFFFAOYSA-N
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Description

Pyridine-2,6-dicarboximidamide dihydrochloride (CAS: 1394382-56-9; molecular formula: C₇H₁₁Cl₂N₅) is a heterocyclic compound featuring two carboximidamide groups at the 2- and 6-positions of a pyridine ring, with two hydrochloride counterions. This structure confers strong chelating properties, making it valuable in coordination chemistry and catalysis . It typically appears as a powder or crystalline solid, with enhanced solubility in aqueous media due to its dihydrochloride form . The compound is utilized in cross-electrophile coupling reactions, where it acts as a ligand for transition metals like nickel, facilitating C–C bond formation .

Properties

IUPAC Name

pyridine-2,6-dicarboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5.2ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;;/h1-3H,(H3,8,9)(H3,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMVDWSPWFNTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394382-56-9
Record name pyridine-2,6-dicarboximidamide dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-2,6-dicarboximidamide;dihydrochloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with ammonia or an amine, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalysts: Not typically required for the basic synthesis.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,6-dicarboximidamide;dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and complex metal-ligand coordination compounds .

Mechanism of Action

The mechanism of action of pyridine-2,6-dicarboximidamide;dihydrochloride primarily involves its role as a ligand in coordination chemistry. It binds to metal centers, such as nickel, through its nitrogen atoms, facilitating various catalytic processes. The molecular targets include transition metal centers, and the pathways involved are typically related to cross-coupling and coordination reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-2,6-dicarboxamide

  • Structure : Replaces the amidine (-C(=NH)NH₂) groups of Pyridine-2,6-dicarboximidamide with amide (-CONH₂) groups.
  • Applications :
    • Supramolecular Chemistry : Forms stable coordination complexes with metals (Cu, Co, Fe) and anions, enabling applications in sensors and functional materials .
    • Biological Activity : Demonstrates antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, comparable to reference antibiotics like ampicillin .
  • Key Differences : The amide groups reduce basicity and metal-binding strength compared to the amidine groups in Pyridine-2,6-dicarboximidamide, limiting its utility in reactions requiring strong Lewis basicity .

N²,N⁶-Dicyanopyridine-2,6-bis(carboximidamide) (PyBCamCN)

  • Structure: Features cyano (-CN) substitutions on the amidine groups.
  • Applications: Catalysis: Used in nickel-catalyzed reductive cross-electrophile couplings.
  • Key Differences : Reduced solubility in polar solvents compared to the dihydrochloride form of Pyridine-2,6-dicarboximidamide, which may limit its use in aqueous systems .

Pyridine-2,6-dicarboxamide Sulfonamide Derivatives

  • Structure : Incorporates sulfonamide (-SO₂NH₂) groups on the pyridine core.
  • Applications :
    • Enzyme Inhibition : Exhibits potent carbonic anhydrase inhibition (IC₅₀: 12.8–46.7 nM), outperforming the clinical drug acetazolamide (IC₅₀: 51.0 nM) .
  • Key Differences : The sulfonamide moiety introduces strong hydrogen-bonding capacity, enhancing target specificity but reducing metal-chelation utility compared to Pyridine-2,6-dicarboximidamide .

Functional Comparison in Catalysis

Pyridine-2,6-dicarboximidamide dihydrochloride is distinguished by its role in nickel-catalyzed cross-electrophile couplings (e.g., coupling aryl and alkyl halides) . Comparative ligand performance is summarized below:

Ligand Reaction Yield (%) Selectivity Solubility in Polar Solvents
Pyridine-2,6-dicarboximidamide·HCl 65–85 High Excellent
4,4'-Di-tert-butyl-2,2'-bipyridyl 50–70 Moderate Moderate
2,2'-Biimidazole 40–60 Low Poor

Key Insight : The amidine groups in Pyridine-2,6-dicarboximidamide·HCl provide stronger π-backbonding with nickel, improving catalytic efficiency and enabling reactions under milder conditions compared to bipyridyl or biimidazole ligands .

Physicochemical Properties

Property Pyridine-2,6-dicarboximidamide·HCl Pyridine-2,6-dicarboxamide PyBCamCN
Molecular Weight 236.10 g/mol 179.17 g/mol 227.23 g/mol
Solubility (H₂O) High Low Very low
pKa (Amidine/Amide) ~10–12 (amidine) ~15–17 (amide) ~8–10 (cyano-amidine)

Implications: The dihydrochloride form enhances aqueous solubility, favoring biomedical or solution-phase catalytic applications, whereas neutral analogs like PyBCamCN are better suited for non-polar systems .

Biological Activity

Pyridine-2,6-dicarboximidamide; dihydrochloride (also known as PDCA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Pyridine-2,6-dicarboximidamide is characterized by its pyridine ring substituted with two carboximidamide groups at positions 2 and 6. Its molecular formula is C7H11Cl2N5\text{C}_7\text{H}_{11}\text{Cl}_2\text{N}_5 with a molar mass of approximately 236.10 g/mol. The compound appears as a powder or crystalline solid .

1. Antimicrobial Properties

Research has demonstrated that derivatives of pyridine-2,6-dicarboximidamide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have shown that these compounds can inhibit the proliferation of various pathogens, comparable to standard antibiotics such as streptomycin and ciprofloxacin .

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans20

2. Neuroprotective Effects

In neuroprotection studies involving SH-SY5Y cells, PDCA has shown the ability to protect against neurotoxic effects induced by amyloid-beta peptide and hydrogen peroxide. This suggests potential applications in treating neurodegenerative diseases .

3. Anticancer Activity

The compound has been investigated for its ability to stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. Studies indicate that PDCA derivatives may serve as effective agents in senescence-mediated anticancer therapies .

The biological activities of pyridine-2,6-dicarboximidamide are largely attributed to its structural features:

  • Metal Coordination : PDCA acts as a tridentate ligand, coordinating with various metal ions, which enhances its biological efficacy. The binding affinity and stability of these complexes are critical for their activity in biological systems.
  • Cell Cycle Arrest : Some studies have indicated that PDCA derivatives can induce cell cycle arrest in the G2/M phase in cancer cell lines, highlighting a potential mechanism for their antiproliferative effects .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of PDCA against clinical isolates of resistant bacteria. Results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as novel therapeutic agents in combating antibiotic resistance.

Case Study 2: Neuroprotection
In a controlled experiment using SH-SY5Y neuroblastoma cells, PDCA was shown to significantly reduce cell death induced by oxidative stress. The study concluded that the compound's neuroprotective effects could be leveraged for developing treatments for Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pyridine-2,6-dicarboximidamide dihydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves functionalizing pyridine derivatives with amidine groups followed by hydrochlorination. For example, intermediates like pyridine-2,6-dicarbonitrile can be converted to the dicarboximidamide via amidoxime formation, followed by treatment with HCl gas to yield the dihydrochloride salt. Optimization includes controlling stoichiometry (e.g., HCl concentration) and reaction time to minimize byproducts. Catalytic methods, such as cobalt-mediated coupling reactions, may also enhance efficiency .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to prevent hydrolysis of amidine groups.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Pyridine-2,6-dicarboximidamide dihydrochloride?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 7.5–8.5 ppm) and amidine groups (δ 2.5–3.5 ppm for NH2_2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) validates purity (>99%) and identifies impurities. Mobile phases often include acetonitrile/ammonium acetate buffers .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ for C7_7H10_{10}Cl2_2N4_4) .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous solutions?

  • Methodological Answer : The hydrochloride salt enhances water solubility via protonation of amidine groups, facilitating use in biological assays. Stability tests (e.g., pH 3–7 buffers at 25°C for 24 hours) show no degradation when stored at −20°C in desiccated form. For long-term stability, lyophilization is recommended .

Advanced Research Questions

Q. How does Pyridine-2,6-dicarboximidamide dihydrochloride function in cobalt-catalyzed cross-electrophile coupling reactions?

  • Methodological Answer : The compound acts as a ligand in Co(II)/Zn catalytic systems, facilitating C–C bond formation between aryl and alkyl halides. Mechanistic studies (e.g., EPR spectroscopy) suggest coordination of the amidine nitrogen to cobalt, stabilizing intermediates during single-electron transfer steps. Reaction optimization includes varying ligand-to-cobalt ratios (1:1 to 2:1) and solvent polarity (DMF > THF) .

Q. What strategies resolve discrepancies in bioactivity data across studies involving Pyridine-2,6-dicarboximidamide dihydrochloride?

  • Methodological Answer : Contradictions in enzyme inhibition or cellular assays often arise from:

  • Purity Variability : Validate compound purity via HPLC and elemental analysis before assays .
  • Buffer Compatibility : Test solubility in assay buffers (e.g., PBS vs. Tris-HCl) to exclude aggregation artifacts .
  • Control Experiments : Use structurally analogous compounds (e.g., pyridine-2-carboximidamide hydrochloride) to confirm target specificity .

Q. What computational approaches predict the binding interactions of Pyridine-2,6-dicarboximidamide dihydrochloride with biomolecular targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., LSD1). Focus on hydrogen bonding between amidine groups and catalytic residues (e.g., Lys661 in LSD1) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,6-dicarboximidamide;dihydrochloride
Reactant of Route 2
Reactant of Route 2
Pyridine-2,6-dicarboximidamide;dihydrochloride

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